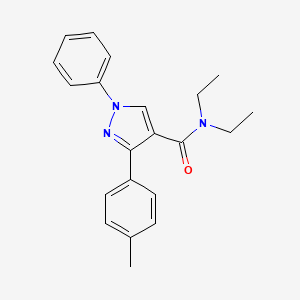

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide

Description

N,N-Diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1-phenyl group at position 1, a 4-methylphenyl substituent at position 3, and a diethylamide group at position 2.

Properties

IUPAC Name |

N,N-diethyl-3-(4-methylphenyl)-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-4-23(5-2)21(25)19-15-24(18-9-7-6-8-10-18)22-20(19)17-13-11-16(3)12-14-17/h6-15H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTIFNGSKACZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-methylbenzoyl chloride with N,N-diethyl-1-phenylpyrazole-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-4-carboxamide Derivatives

Key Observations :

- Lipophilicity: The target compound’s N,N-diethylamide group increases its calculated logP (predicted ~2.88) compared to amino-substituted analogs (e.g., 4a, logP ~1.5) .

- Melting Points: Electron-deficient substituents (e.g., chloro groups in ) or H-bond donors (e.g., NH₂ in 4a) elevate melting points, whereas alkyl groups (e.g., diethyl in the target compound) reduce crystallinity .

Crystallographic and Molecular Packing Behavior

Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in ) exhibit significant dihedral angles (~56°) between aromatic rings, driven by weak C–H⋯X hydrogen bonds and π–π interactions. The target compound’s 4-methylphenyl group may induce similar packing via C–H⋯π interactions, though its lack of halogens could reduce directional intermolecular forces .

Biological Activity

N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a carboxamide group, and an aromatic substituent, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 350.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety allows for the modulation of various biological pathways, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : It shows potential as a ligand for various receptors, influencing cellular signaling pathways.

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazole derivatives, including this compound. The following table summarizes key findings related to its anticancer efficacy:

These results indicate significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead in anticancer drug development.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have demonstrated promising anti-inflammatory effects with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium .

Case Studies

Several case studies have documented the therapeutic applications of pyrazole derivatives:

- Case Study on MCF7 Cell Line : A study found that derivatives similar to this compound exhibited significant growth inhibition in MCF7 cells with IC50 values ranging from 0.39 µM to 3.79 µM, indicating their potential as breast cancer therapeutics .

- In Vivo Studies : Animal models have shown that compounds with similar structures can reduce tumor size significantly when administered at specific dosages, reinforcing their potential as effective anticancer agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,N-diethyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Pyrazole carboxamides are typically synthesized via multi-step routes involving cyclization and substitution. For example, similar compounds (e.g., triazole derivatives) use coupling reactions with carbodiimide activators like EDCI/HOBt, followed by purification via column chromatography . Optimize yields by controlling temperature (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or acetonitrile for solubility) . Microwave-assisted synthesis may enhance reaction efficiency in pyrazole derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions and purity. Aromatic protons in phenyl/pyrazole rings typically appear at δ 6.5–8.5 ppm .

- X-ray crystallography : Resolve 3D conformation, as demonstrated for structurally related pyrazole-carboxamides (e.g., PDB ID 3H6) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for exact mass) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., FLT3 kinase inhibition with IC determination, as in FLT3/CDK inhibitors like FN-1501) .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MV4-11 leukemia cells) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity and selectivity?

- Methodology :

- Substituent modification : Systematically vary substituents (e.g., diethylamide, 4-methylphenyl) and evaluate effects on bioactivity. For example, replacing ethyl groups with bulkier alkyl chains may enhance receptor binding .

- Computational SAR : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like succinate dehydrogenase (SDH) or FLT3 .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic profiling : Assess bioavailability, metabolism (e.g., liver microsomes), and plasma stability. For example, compound 50 (FN-1501) showed improved in vivo efficacy due to prolonged half-life .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility, as seen in pyrazole-based anticancer agents .

Q. How can computational modeling guide the design of conformationally constrained analogs?

- Methodology :

- Molecular dynamics (MD) simulations : Analyze rotational energy barriers (e.g., 18–20 kcal/mol for diaryl ring rotation in constrained analogs) .

- Electrostatic potential mapping : Identify regions for steric or electronic modifications to improve receptor interactions .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Methodology :

- Xenograft models : Test antitumor activity in nude mice (e.g., MV4-11 xenografts treated with 15 mg/kg compound 50) .

- Toxicity studies : Determine LD in rodents (e.g., 186 mg/kg for compound 50 vs. 32 mg/kg for AT7519) .

Key Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines; prioritize peer-reviewed studies .

- Methodologies are extrapolated from structurally analogous pyrazole-carboxamides due to limited direct data on the target compound.

- Computational tools (e.g., PubChem, molecular docking) are critical for hypothesis-driven optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.